molecular formula C16H26O B159273 Dispiro[5.1.5.3]hexadecan-7-one CAS No. 1781-86-8

Dispiro[5.1.5.3]hexadecan-7-one

Cat. No.: B159273
CAS No.: 1781-86-8
M. Wt: 234.38 g/mol
InChI Key: PGUAFPBHSZZKDP-UHFFFAOYSA-N
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Description

Dispiro[5.1.5.3]hexadecan-7-one, also known as this compound, is a useful research compound. Its molecular formula is C16H26O and its molecular weight is 234.38 g/mol. The purity is usually 95%.
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Properties

CAS No.

1781-86-8

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

dispiro[5.1.58.36]hexadecan-7-one

InChI

InChI=1S/C16H26O/c17-14-15(8-3-1-4-9-15)12-7-13-16(14)10-5-2-6-11-16/h1-13H2

InChI Key

PGUAFPBHSZZKDP-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)CCCC3(C2=O)CCCCC3

Canonical SMILES

C1CCC2(CC1)CCCC3(C2=O)CCCCC3

Synonyms

Dispiro[5.1.5.3]hexadecan-7-one

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Starting Materials : 2,2,6,6-tetrakis(hydroxymethyl)cyclohexanone (2.29 mmol), benzaldehyde (4.63 mmol).

  • Catalyst : Methane sulfonic acid (20 mg).

  • Solvents : NMP (2 ml) and benzene (50 ml).

  • Temperature : Reflux conditions (≈80°C for benzene).

  • Yield : 66% after crystallization from ethanol.

This method highlights the importance of water removal for high yields. The use of aromatic aldehydes introduces phenyl groups at the 3- and 11-positions, which stabilize the spiroacetal framework through steric and electronic effects.

Reductive Desulfonylation of Sulfonyl-Spiroacetals

A patent from 2010 describes the synthesis of dispiroacetals via α-sulfonyl carbanion addition to δ-valerolactone, followed by acid-catalyzed cyclization. While this method initially targets sulfonyl-spiroacetals, reductive removal of the sulfone group using Raney nickel yields the parent bis-spiroacetal structure.

Key Steps and Mechanistic Insights

  • Carbanion Generation : Deprotonation of α-sulfonyl compounds to form nucleophilic carbanions.

  • Lactone Ring Opening : Attack of the carbanion on δ-valerolactone, leading to a linear intermediate.

  • Cyclization : Acid-catalyzed intramolecular hemiacetalization to form the spiroacetal.

  • Reductive Desulfonylation : Raney nickel-mediated cleavage of the sulfone group to yield this compound derivatives.

Example: Synthesis of Bis-Spiroacetals 9a and 9b

  • Starting Material : trans-14-Phenylsulfonyl-1,7,9-trioxadispiro[5.1.5.3]hexadecane (1a ).

  • Reducing Agent : Raney nickel in ethanol.

  • Byproduct : Spiroacetal alcohol (10 ), which undergoes oxidative cyclization with iodobenzene diacetate and iodine to reform the bis-spiroacetal.

This method demonstrates the utility of sulfonyl groups as temporary directing moieties, enabling precise control over spiroacetal geometry.

Mannich-Type Condensation for Spiroacetal Formation

Adaptations of the Mannich reaction have been employed to construct the spiroacetal framework. A patent focusing on nitroxyl radical synthesis outlines a method where piperidone derivatives undergo condensation with carbonyl compounds in the presence of ammonium chloride. While the primary aim is nitroxyl radical production, the intermediate spiroacetal ketones are structurally analogous to this compound.

Reaction Parameters and Selectivity

  • Base : Ammonium chloride (60 mmol).

  • Solvent : Dimethyl sulfoxide (DMSO).

  • Temperature : 60°C for 5 hours.

  • Substrate Scope :

    • Cyclic ketones (e.g., cyclohexanone) favor disubstituted products.

    • Linear aldehydes (e.g., methyl levulinate) yield monosubstituted derivatives.

Case Study: Synthesis of Methyl 3-(2,6,6-Trimethyl-4-Oxopiperidin-2-yl)propanoate

  • Starting Materials : 1,2,2,6,6-Pentamethylpiperidin-4-one (10 mmol), methyl levulinate.

  • Outcome : A mixture of mono- and disubstituted products, oxidized to nitroxyl radicals using hydrogen peroxide and sodium tungstate.

This approach underscores the role of steric effects in determining substitution patterns, with bulky substrates favoring monosubstitution.

Comparative Analysis of Preparation Methods

The table below summarizes the key features of each synthesis route:

Method Starting Materials Catalyst/Conditions Yield Advantages Limitations
Acid-Catalyzed Cyclization2,2,6,6-Tetrakis(hydroxymethyl)cyclohexanoneMethane sulfonic acid, reflux66%High purity, scalableLimited to aromatic aldehydes
Reductive Desulfonylationα-Sulfonyl carbanion + δ-valerolactoneRaney nickel, ethanolModerateGeometric controlMulti-step, lower overall yield
Mannich CondensationPiperidone derivatives + carbonyl compoundsNH₄Cl, DMSO, 60°C32–60%Broad substrate scopeCompeting substitution patterns

Mechanistic Considerations and Side Reactions

Acid-Catalyzed Cyclization

Protonation of the aldehyde carbonyl group activates it for nucleophilic attack by the hydroxymethyl groups of cyclohexanone. Sequential hemiacetalization and dehydration steps form the spiroacetal rings. Competing pathways include:

  • Oligomerization : Uncontrolled polymerization in water-rich conditions.

  • Ketal Migration : Rearrangement of spiroacetal rings under prolonged heating.

Reductive Desulfonylation

The sulfone group acts as a Lewis acid-binding site, facilitating Raney nickel-mediated hydrogenolysis. Side products like spiroacetal alcohol (10 ) arise from incomplete reduction.

Mannich Reaction

The reaction proceeds via iminium ion intermediates, with ammonium chloride stabilizing the transition state. Competing monosubstitution and disubstitution pathways are governed by the carbonyl compound’s steric profile .

Q & A

What common pitfalls arise when formulating research questions for dispiro compounds, and how can they be avoided?

  • Methodological Answer : Avoid overly broad questions (e.g., "Study all biological activities") by applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to narrow scope. For example: "Does this compound exhibit greater in vitro antimalarial potency than artemisinin derivatives under standardized conditions?" .

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